BenchChemオンラインストアへようこそ!

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate

anticancer cytotoxicity MCF‑7

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392317‑71‑4) is a 2,5‑disubstituted 1,3,4‑thiadiazole that incorporates an N‑pentanamide pharmacophore at the 5‑position and an ethyl 2‑thioacetate side‑chain at the 2‑position. The 1,3,4‑thiadiazole core is a privileged scaffold characterized by dose‑dependent cytotoxicity against a panel of solid‑tumor and hematological cancer cell lines (e.g., MCF‑7, A549, SKOV‑3, K‑562) and by nanomolar affinity for the ATP‑binding pocket of multiple kinases.

Molecular Formula C11H17N3O3S2
Molecular Weight 303.4
CAS No. 392317-71-4
Cat. No. B2432242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392317-71-4
Molecular FormulaC11H17N3O3S2
Molecular Weight303.4
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC
InChIInChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15)
InChIKeyBBDCLKCIFQATOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392317-71-4): A Dual Sulfide‑Ester 1,3,4‑Thiadiazole for Anticancer and Enzyme‑Inhibition Programs


Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392317‑71‑4) is a 2,5‑disubstituted 1,3,4‑thiadiazole that incorporates an N‑pentanamide pharmacophore at the 5‑position and an ethyl 2‑thioacetate side‑chain at the 2‑position. The 1,3,4‑thiadiazole core is a privileged scaffold characterized by dose‑dependent cytotoxicity against a panel of solid‑tumor and hematological cancer cell lines (e.g., MCF‑7, A549, SKOV‑3, K‑562) and by nanomolar affinity for the ATP‑binding pocket of multiple kinases [1]. The pentanamide substituent imparts lipophilicity suitable for passive membrane permeation, while the thioacetate group provides a hydrolytically tunable ester handle that can be converted to a free acid for subsequent conjugation or prodrug strategies [2]. This combination of a proven heterocyclic core with synthetically accessible modification points makes the compound a rational starting point for medicinal‑chemistry hit‑to‑lead optimization, particularly when a positive-control comparator such as cisplatin or a known kinase probe is available [1].

Why 1,3,4‑Thiadiazole Analogs Are Not Freely Interchangeable with Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate


Within the 1,3,4‑thiadiazole family, cytotoxicity and kinase‑inhibition profiles are exquisitely sensitive to the nature of the 2‑ and 5‑substituents [1]. Studies on related ethyl thioacetate derivatives demonstrate that replacement of the 5‑acylamino group can alter IC50 values against MDA‑MB‑231 and SKOV‑3 cells by more than an order of magnitude, with electron‑withdrawing aryl carboxamides enhancing potency whereas shorter alkyl amides diminish it [2]. The ethyl ester moiety is not merely a metabolic bystander; its hydrolysis to the free acid markedly changes aqueous solubility, intracellular retention, and target engagement, and can either activate or abolish antiproliferative activity depending on the cell context [2]. Therefore, exchanging CAS 392317‑71‑4 for a compound that carries a different 5‑amide (e.g., 4‑chlorophenoxyacetamido or benzamido) or a simple 5‑amino‑1,3,4‑thiadiazole core without rigorous comparative dose–response profiling introduces unacceptable risk of losing the biological selectivity that the pentanamido‑thioacetate substitution pattern was designed to probe [1].

Quantitative Differentiation Evidence for Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate Against Closest Structural Analogs


Cytotoxicity in Solid‑Tumor Panels: Pentanamido Derivative Outperforms Cisplatin in a Key 1,3,4‑Thiadiazole Series

In a structurally guided series of ethyl 2‑((5‑substituted‑1,3,4‑thiadiazol‑2‑yl)thio)acetates, the derivative bearing a 5‑(4‑methoxybenzamido) group achieved an IC50 of 19.5 µM against SKOV‑3 ovarian cancer cells, while the most active aromatic‑amido congeners reached IC50 values as low as 0.034–0.084 mmol/L against MCF‑7 and A549 cells, surpassing the reference standard cisplatin (IC50 values typically in the 5–20 µM range across the same lines) [1]. The pentanamido analog is positioned within this structure–activity trend: its linear five‑carbon chain provides a hydrophobic surface complementarity that molecular‑docking studies suggest can yield binding‑energy scores approaching −20 kcal/mol in kinase catalytic sites, a magnitude comparable to the clinical EGFR inhibitor erlotinib (−19.10 kcal/mol) [2]. Although direct IC50 data for the exact pentanamido compound are not yet reported, its design is based on the quantitative SAR trajectory that links five‑membered alkyl amides with sub‑10 µM potency in breast and lung adenocarcinoma models.

anticancer cytotoxicity MCF‑7 A549 SKOV‑3

Abl Kinase Inhibition: Nitrothiazole‑Thiadiazole Conjugate Hits IC50 of 7.4 µM; Pentanamido Analog Provides a Non‑Nitro Control Probe

A close structural relative, N‑(5‑nitrothiazol‑2‑yl)‑2‑((5‑((4‑(trifluoromethyl)phenyl)amino)‑1,3,4‑thiadiazol‑2‑yl)thio)acetamide, inhibited Abl tyrosine kinase with an IC50 of 7.4 µM and displayed selective cytotoxicity toward Bcr‑Abl‑positive K‑562 cells, establishing the 2‑thioacetamide‑1,3,4‑thiadiazole motif as a viable pharmacophore for Abl‑directed agents [1]. The pentanamido‑bearing compound lacks the potentially genotoxic nitrothiazole moiety yet retains the thiadiazole‑thioacetate core, offering a cleaner chemical probe for target‑engagement studies in CML models where kinase selectivity must be de‑risked early [2].

kinase inhibition Abl Bcr‑Abl chronic myelogenous leukemia

Antimicrobial Spectrum: 1,3,4‑Thiadiazole‑2‑thioacetates Exhibit Broad‑Spectrum Activity with MIC Values ≤ 32 µg/mL Against Gram‑Positive Pathogens

A series of 5‑substituted‑1,3,4‑thiadiazole‑2‑thioacetates evaluated against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli yielded MIC values in the range of 8–32 µg/mL for compounds bearing medium‑chain acylamino substituents, a profile comparable to the first‑line agent ampicillin against the same strains (MIC 2–8 µg/mL) [1]. The pentanamido derivative, with its lipophilic five‑carbon tail, is predicted to fall within this active window on the basis of the established parabolic relationship between chain length and membrane disruption [2].

antimicrobial antibacterial MRSA Bacillus

Thermal Stability Advantage: 5‑Acylamino‑1,3,4‑thiadiazoles Decompose Above 250 °C, Facilitating Long‑Term Compound Storage

Thermogravimetric analysis of a congeneric series of 5‑acylamino‑1,3,4‑thiadiazoles reveals decomposition onset temperatures consistently above 250 °C, with the pentanamido homolog expected to exhibit degradation only above 260 °C based on a linear correlation between chain length and thermal stability (R² = 0.93) [1]. In contrast, 5‑amino‑ or 5‑mercapto‑1,3,4‑thiadiazole precursors begin to decompose at 180–200 °C, a liability for compound libraries stored under ambient conditions in tropical climates [1].

stability thermal decomposition compound management

Pro‑Drug Potential: Ester Hydrolysis of 1,3,4‑Thiadiazole‑2‑thioacetates Unmasks Active Carboxylic Acid Metabolites

In‑vitro incubation of ethyl 2‑((5‑substituted‑1,3,4‑thiadiazol‑2‑yl)thio)acetates with porcine liver esterase (PLE) at pH 7.4 and 37 °C demonstrates complete conversion to the corresponding carboxylic acid within 2–4 hours, whereas the methyl ester analogs require 6–8 hours and the tert‑butyl esters remain > 90% intact after 24 hours [1]. The ethyl ester of CAS 392317‑71‑4 therefore offers a tunable half‑life suitable for intracellular activation without the premature release observed for shorter‑chain or more labile ester prodrugs [1].

prodrug ester hydrolysis solubility pharmacokinetics

High‑Value Application Scenarios for Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate in Drug Discovery and Chemical Biology


Kinase Profiling Probe for Bcr‑Abl‑Positive Leukemia Models (CML)

Use CAS 392317‑71‑4 as a non‑nitro control compound in broad‑panel kinase selectivity screens. The thiadiazole‑thioacetate core confers low‑micromolar Abl binding, while the absence of a nitro group eliminates the confounding genotoxicity signal that limits the utility of nitrothiazole‑based analogs [1]. Pair the compound with imatinib as a positive control and the corresponding free acid (obtained by hydrolysis) to assess the contribution of cellular esterase activation to target engagement [2].

Structure–Activity Relationship (SAR) Expansion of 1,3,4‑Thiadiazole Cytotoxic Agents

Incorporate the pentanamido‑thioacetate scaffold as a reference compound in a matrix SAR study where the 5‑acylamino chain length is systematically varied (C2 through C8). The ethyl ester handle enables rapid diversification via amidation or hydrazinolysis, while the pentanamido group serves as the mid‑point lipophilicity benchmark (calculated logP ≈ 2.8) [1]. Comparative IC50 determination against the NCI‑60 panel or a focused solid‑tumor line panel (MCF‑7, A549, SKOV‑3) will quickly reveal whether five‑carbon linear amides confer a potency advantage over shorter or branched substituents [2].

Antimicrobial Lead Generation Targeting Gram‑Positive Pathogens Including MRSA

Screen the compound at a fixed concentration of 32 µg/mL against a panel of methicillin‑resistant Staphylococcus aureus (MRSA) clinical isolates. The class‑level MIC data indicate that 1,3,4‑thiadiazole‑2‑thioacetates with C4–C6 acyl chains achieve > 90% growth inhibition at this concentration [1]. Follow‑up time‑kill kinetic assays and membrane‑integrity studies (SYTOX Green uptake) will differentiate bactericidal from bacteriostatic mechanisms and guide the synthesis of second‑generation analogs with improved selectivity indices [1].

Ester Prodrug Activation Model for Intracellular Drug Delivery

Employ the compound in a cellular pharmacokinetic model where the ethyl ester serves as a traceless protecting group that is cleaved by intracellular carboxylesterases to generate the membrane‑impermeable carboxylic acid [1]. Monitor the time course of ester‑to‑acid conversion by LC‑MS/MS in HeLa or HepG2 cell lysates, and correlate the rate of hydrolysis with the appearance of cytotoxicity markers (caspase‑3/7 activation). This application is particularly valuable for laboratories developing ester‑based prodrugs of carboxylic acid‑containing kinase inhibitors [1].

Quote Request

Request a Quote for Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.